N-(4-(2-Furyl)-2-thiazolyl)acetamide

説明

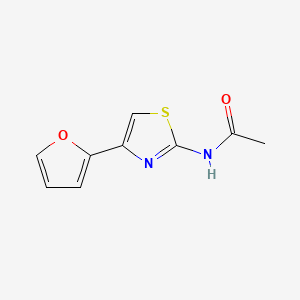

N-(4-(2-Furyl)-2-thiazolyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

Research indicates that N-(4-(2-Furyl)-2-thiazolyl)acetamide exhibits notable anticancer properties. A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against various cancer cell lines. The results demonstrated significant cytotoxic effects, with mean growth inhibition values indicating potential for further development as an anticancer therapeutic agent .

Case Study: In Vitro Evaluation

The compound was tested in vitro against a panel of approximately sixty cancer cell lines. The findings revealed an average growth inhibition rate of approximately 12.53%, suggesting that this compound may serve as a promising candidate for anticancer drug development .

Metabolism and Toxicology

The metabolism of this compound has been studied extensively to understand its pharmacokinetics and potential toxicity. In animal models, it was observed that the compound is rapidly absorbed and metabolized, with significant accumulation in the liver and other visceral organs .

Key Findings:

- Absorption : Rapid absorption through the peritoneum in rat models.

- Metabolites : Identified metabolites include two yellow compounds found in urine, indicating complex metabolic pathways.

- Toxicity : The compound has been classified as a carcinogen in multiple studies, raising concerns regarding its safety profile for therapeutic use .

Potential Applications

- Anticancer Therapeutics : Given its demonstrated cytotoxicity against cancer cell lines, further research into its mechanism of action could lead to the development of new anticancer therapies.

- Toxicological Studies : Understanding the metabolic pathways and potential carcinogenic effects can inform safety assessments for compounds containing similar structural motifs.

- Pharmaceutical Development : The unique chemical structure suggests potential for modification to enhance efficacy or reduce toxicity, paving the way for novel drug candidates.

化学反応の分析

Metabolic Activation via Prostaglandin H Synthase (PHS)

NFTA undergoes enzymatic activation by prostaglandin H synthase, particularly in renal and urinary tract tissues. This process involves:

-

Nitroreduction : Conversion of the nitro group (–NO₂) to reactive intermediates capable of binding macromolecules .

-

Deacetylation : Hydrolysis to form 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), a more reactive metabolite .

Key Findings :

| Parameter | NFTA Activation | ANFT Activation |

|---|---|---|

| DNA Binding Capacity* | Low | High |

| Protein Binding Rate** | 20–30% | 60–80% |

| Preferred Polynucleotide Target | – | Polyguanylic acid |

*Compared using rabbit renal microsomes. **Binding to TCA-insoluble fractions .

Enzymatic Nitroreduction and Macromolecular Binding

Hepatic and renal microsomes mediate NFTA’s nitroreduction, leading to covalent binding with proteins and nucleic acids:

-

Liver Microsomes : 50% of radioactivity bound to hot trichloroacetic acid (TCA)-insoluble liver fractions within 24 hours .

-

Kidney Microsomes : 30% binding to cold TCA-insoluble fractions, indicating stable adduct formation .

Reaction Pathway :

This pathway is suppressed by thiols (e.g., glutathione), which compete for reactive intermediates .

Conjugation Reactions with Thiols

Glutathione (GSH) and L-cysteine significantly inhibit NFTA’s binding to proteins by forming thioether conjugates:

-

Glutathione Adducts : Account for ~40% reduction in protein binding in vitro .

-

Reaction Specificity : Thiol groups preferentially react with nitroreduction intermediates over amino acids like serine or lysine .

DNA Binding Specificity

ANFT, NFTA’s deacetylated metabolite, shows pronounced affinity for guanine-rich regions:

-

Polyguanylic Acid Binding : 65% of ANFT-DNA adducts localize to poly-G sequences .

-

Structural Rationale : The planar furan-thiazole moiety intercalates into DNA, favoring interactions with guanine’s N7 position.

Stability and Degradation

NFTA decomposes under thermal stress, releasing toxic fumes:

特性

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-6(12)10-9-11-7(5-14-9)8-3-2-4-13-8/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCETYKYVVZNOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226808 | |

| Record name | N-(4-(2-Furyl)-2-thiazolyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75884-37-6 | |

| Record name | N-(4-(2-Furyl)-2-thiazolyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075884376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(2-Furyl)-2-thiazolyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。